o-Cresol-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

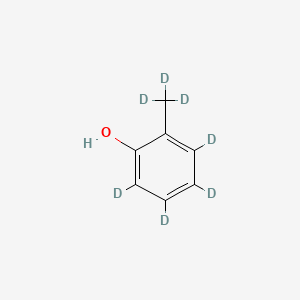

o-Cresol-d7: is a deuterated form of o-Cresol, where the hydrogen atoms in the molecule are replaced with deuterium. The molecular formula of this compound is C7D7OH. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and experimental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d7 involves the deuteration of o-Cresol. This can be achieved through several methods, including:

Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in o-Cresol are replaced with deuterium.

Deuterated Reagents: Reacting o-Cresol with deuterated reagents like deuterated sulfuric acid or deuterated sodium hydroxide can also result in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium.

化学反应分析

Types of Reactions:

Oxidation: o-Cresol-d7 can undergo oxidation reactions to form o-Cresotinic acid.

Reduction: Reduction of this compound can lead to the formation of deuterated methylcyclohexanol.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products:

Oxidation: o-Cresotinic acid-d7

Reduction: Deuterated methylcyclohexanol

Substitution: Deuterated nitrocresol, halocresol, and sulfonated cresol derivatives

科学研究应用

Pharmacological Applications

o-Cresol and its derivatives, including o-Cresol-d7, have been investigated for their roles as bactericides and disinfectants. They are utilized in pharmaceutical formulations as preservatives and stabilizers. The deuterated form can be particularly useful in studies involving metabolic pathways due to its distinct isotopic signature, which allows for precise tracking in biochemical assays.

Table 1: Pharmacological Uses of this compound

Toxicological Studies

Research indicates that cresols can exhibit varying degrees of toxicity depending on their structure. This compound is particularly valuable in toxicological studies where researchers aim to understand the effects of cresols on biological systems. The deuterated compound allows for more accurate assessments of exposure levels and biological effects due to its distinguishable mass.

Case Study: Toxicity Assessment of Cresols

In a study examining the toxic effects of cresols on human health, it was found that exposure could lead to neurological and metabolic disturbances. The use of this compound enabled researchers to differentiate between the effects of various cresol isomers on cellular systems, providing insights into their specific toxicological profiles.

Table 2: Toxicological Findings Related to Cresols

| Study Focus | Findings | Reference |

|---|---|---|

| Neurological Effects | Cresols linked to headaches and dizziness | |

| Metabolic Impact | Increased basal metabolic rate observed |

Environmental Applications

This compound has also been employed in environmental studies, particularly in assessing pollution levels and the degradation of organic compounds. Its isotopic labeling facilitates the tracking of cresol degradation pathways in various ecosystems.

Case Study: Environmental Impact Assessment

A research project investigated the degradation of cresols in aquatic environments. By using this compound as a tracer, scientists were able to monitor the breakdown processes and assess the impact on microbial communities.

Table 3: Environmental Applications of this compound

作用机制

The mechanism of action of o-Cresol-d7 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various biochemical pathways, providing insights into enzyme activities and metabolic processes.

相似化合物的比较

o-Cresol: The non-deuterated form of o-Cresol-d7, used in similar applications but without the benefits of stable isotope labeling.

m-Cresol-d7: Another deuterated isomer of cresol, differing in the position of the methyl group on the benzene ring.

p-Cresol-d7: The para isomer of deuterated cresol, also used in analytical and research applications.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking and analysis are required.

生物活性

o-Cresol-d7, a deuterated derivative of o-cresol, is a compound with significant implications in both biological and environmental contexts. Its structure, characterized by the presence of deuterium atoms, enhances its stability and makes it particularly useful in analytical chemistry and toxicological studies. This article explores the biological activity of this compound, focusing on its neurotoxic potential, metabolic pathways, and interactions with biological systems.

- Molecular Formula : C7D7H8O

- Molecular Weight : Approximately 123.17 g/mol

- Structure : The presence of deuterium (D) allows for enhanced tracking in biological studies, particularly in NMR spectroscopy.

Neurotoxicity

Research indicates that compounds in the cresol family, including this compound, may exhibit neurotoxic effects. This is particularly relevant in the context of organophosphate-induced delayed neuropathy (OPIDN), where exposure to certain organophosphates leads to damage in the nervous system. Studies have shown that cresyl phosphates can interfere with cholinergic pathways, potentially leading to neurotoxic outcomes in animal models and possibly humans .

Case Study: Neurotoxic Effects

In a study examining the effects of cresyl phosphates on rat models, it was observed that exposure led to significant alterations in neurotransmitter levels, particularly acetylcholine. The study highlighted:

- Dosage : Varying concentrations of this compound were administered.

- Observations : Increased levels of acetylcholinesterase inhibition were noted, correlating with behavioral changes indicative of neurotoxicity.

Metabolic Pathways

The metabolism of this compound involves various enzymatic processes that can lead to the formation of metabolites with distinct biological activities. Research has shown that microbial metabolism plays a crucial role in breaking down o-cresol compounds, which can affect their toxicity and bioavailability.

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Product | Biological Activity |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 enzymes | Hydroxy-o-cresol | Potentially neuroactive |

| Conjugation | UDP-glucuronosyltransferase | Glucuronide conjugates | Reduced toxicity |

| Sulfation | Sulfotransferases | Sulfate esters | Altered pharmacokinetics |

Toxicological Profile

The toxicological profile of this compound suggests potential adverse effects on human health, particularly concerning its neurotoxic properties. The compound's structural similarities to other known neurotoxins raise concerns about its safety profile.

Key Findings from Toxicological Studies

- Acute Exposure : Symptoms such as headaches, dizziness, and nausea have been reported following acute exposure to cresols .

- Chronic Exposure : Long-term exposure may lead to more severe neurological deficits and metabolic disruptions .

Applications in Research

This compound is primarily utilized in research settings for its analytical capabilities. Its isotopic labeling allows for precise tracking during studies on toxicity and metabolism. This has made it an essential tool for researchers investigating:

- Organophosphate toxicity mechanisms.

- Neurochemical interactions within biological systems.

- Environmental impact assessments related to cresol contamination.

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。